N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-31-18-5-3-4-16(12-18)21-8-9-24(30)28(27-21)15-23(29)25-11-10-17-14-26-22-7-6-19(32-2)13-20(17)22/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,25,29) |
InChI Key |
YNZUDTJWBKTDEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone or ketoester.
Coupling Reactions: The final step involves coupling the indole moiety with the pyridazinone ring through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Physical Properties
The molecular weight of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is approximately 369.4 g/mol. The structure consists of an indole moiety linked to a pyridazine derivative, which contributes to its biological activities.
Anticancer Activity
Research has indicated that compounds with indole and pyridazine structures exhibit anticancer properties. Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic processes .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties. It shows promise in models of neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the anticancer efficacy of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potent activity against breast and colon cancer cells. The study concluded that further development could lead to new chemotherapy agents based on this compound .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as an alternative treatment for resistant bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biochemical processes.
Gene Expression Modulation: Affecting the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications in Pyridazinone and Indole Moieties
Fluorinated Derivatives
- N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():
- Key Differences :
- Fluorine at the indole 6-position and phenyl 4-position.
- Indole nitrogen substituted at the 1-position (vs. 3-position in the target compound).
- Implications :
- Fluorine enhances lipophilicity and metabolic stability.
- 1-substituted indole may reduce serotonin receptor affinity compared to 3-substituted analogs.
Simplified Pyridazinone Substitutents
- 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide ():
- Key Differences :
- Acetamide linked to pyridinylmethyl instead of indole-ethyl.
- Implications :
- Absence of methoxy groups may reduce electron-donating effects, altering binding kinetics.
- Pyridine substituent could introduce hydrogen-bonding interactions absent in the target compound.
Indole Substituent Position Variations
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Q & A
Q. What synthetic routes are recommended for preparing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Acetylation of a 5-methoxyindole derivative using acetic anhydride in acetonitrile under nitrogen, followed by purification via recrystallization (e.g., from petroleum ether) .
- Step 2 : Cyclization using reagents like phosphorus oxychloride (POCl₃) in DMF at elevated temperatures (130°C) to form the pyridazinone core .
- Step 3 : Coupling the indole-ethylamine moiety with the pyridazinone-acetamide intermediate via nucleophilic substitution or amide bond formation.
Key considerations include optimizing reaction time, temperature, and catalyst selection (e.g., pyridine or zeolites for acid-sensitive steps) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups at C5 of indole and C3 of phenyl) via - and -NMR chemical shifts .
- IR Spectroscopy : Identify key functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., HRMS for exact mass) .
- Elemental Analysis : Validate purity and stoichiometry .
Q. What in vitro models are suitable for initial pharmacological evaluation?
- Methodological Answer :
- Enzyme Assays : Test COX-2 selectivity using recombinant enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) .
- Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in MIC assays .
- Cytotoxicity : Employ cancer cell lines (e.g., MCF-7, HeLa) in MTT assays to assess antiproliferative activity .
Advanced Research Questions
Q. What strategies improve the metabolic stability of this acetamide derivative?
- Methodological Answer :
- Metabolic Soft Spot Prediction : Use in silico tools like MetaSite to identify oxidation-prone regions (e.g., methoxy groups or the indole ethyl chain) .
- Structural Modifications : Introduce electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycine conjugates) to reduce CYP3A4/2D6-mediated oxidation .
- Microsomal Stability Assays : Validate modifications in rat/human liver microsomes with LC-MS quantification of parent compound degradation .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize structural analogs (e.g., varying methoxy positions or pyridazinone substituents) to isolate pharmacophoric motifs .
- Assay Standardization : Replicate studies under controlled conditions (e.g., uniform cell lines, enzyme batches, and incubation times) .
- Meta-Analysis : Pool data from multiple studies to identify trends in potency (e.g., COX-2 vs. COX-1 selectivity ratios) .
Q. How can computational tools aid in designing derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., COX-2 active site) using software like AutoDock Vina to prioritize substituents that enhance binding affinity .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
- ADME Prediction : Use tools like SwissADME to forecast bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and computational integration for academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
